Ethyl 4-(3-fluorophenyl)phenyl sulfide
Description
Ethyl 4-(3-fluorophenyl)phenyl sulfide is an organosulfur compound characterized by a biphenyl backbone linked via an ethyl sulfide (–S–CH₂CH₃) group, with one phenyl ring substituted by a fluorine atom at the meta-position. Fluorine substitution is known to enhance metabolic stability and modulate electronic properties in bioactive molecules, making this compound a candidate for further pharmacological exploration .
Properties
IUPAC Name |
1-ethylsulfanyl-4-(3-fluorophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FS/c1-2-16-14-8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIVKNSVUPAEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst and Ligand Optimization
A pivotal study demonstrated that CuSO₄·5H₂O (10 mol%) paired with nitrogen-based ligands such as L1 (10 mol%) achieves optimal catalytic activity. The ligand’s electron-donating properties enhance the copper center’s reactivity, enabling efficient coupling between sodium thiosulfate (Na₂S₂O₃·5H₂O) and aryl halides. For example, using 3-fluorophenylboronic acid as the aryl source and ethyl bromide as the alkylating agent, the reaction proceeds in a mixed solvent system of MeOH/H₂O (1:1) at 80°C for 2 hours, followed by promoter addition (Table 1).
Table 1: Optimization of Copper-Catalyzed Synthesis
| Entry | Catalyst | Ligand | Solvent Ratio (MeOH:H₂O) | Promoter | Yield (%) |
|---|---|---|---|---|---|
| 10 | CuSO₄·5H₂O | L1 | 1:1 | BF₃·Et₂O | 82 |
| 15 | CuSO₄·5H₂O | L2 | 1:1 | BF₃·Et₂O | 72 |
| 17 | CuSO₄·5H₂O | L4 | 1:1 | BF₃·Et₂O | 58 |
The use of BF₃·Et₂O as a promoter is critical, as it activates the intermediate thiosulfate complex, facilitating the final coupling step. Post-reaction workup involves extraction with ethyl acetate, drying over anhydrous MgSO₄, and purification via flash chromatography.
Substrate Scope and Limitations
This method tolerates a range of electron-deficient and electron-rich aryl groups. However, sterically hindered substrates (e.g., ortho-substituted aryl halides) exhibit reduced yields due to slower reaction kinetics. The fluorine atom’s electronegativity enhances the electrophilicity of the aryl ring, accelerating the coupling process.
Nucleophilic Substitution Approaches
Nucleophilic displacement of leaving groups by thiolate anions represents an alternative route to this compound. This method is particularly advantageous for scalability and simplicity.
Thiophenol Alkylation
Reaction of 4-(3-fluorophenyl)thiophenol with ethyl iodide in the presence of a base such as K₂CO₃ in dimethylformamide (DMF) at 60°C for 12 hours affords the target compound in moderate yields (50–65%). The base deprotonates the thiol to generate a thiolate ion, which attacks the ethyl iodide via an SN2 mechanism.
Solvent and Temperature Effects
Polar aprotic solvents like DMF or THF are preferred due to their ability to stabilize ionic intermediates. Elevated temperatures (60–80°C) improve reaction rates but may lead to side reactions such as over-alkylation. Recent advances utilize phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance interfacial reactivity in biphasic systems.
Direct Alkylation of Thiophenols
Direct alkylation avoids pre-functionalization steps by employing ethyl sulfenyl chloride (EtSCl) as the alkylating agent. This method involves the reaction of 4-(3-fluorophenyl)thiophenol with EtSCl in the presence of Et₃N as a base, yielding the sulfide product after 6 hours at room temperature.
Key Reaction Parameters:
-
Molar Ratio : A 1.2:1 excess of EtSCl ensures complete conversion of the thiophenol.
-
Purification : Silica gel chromatography with a petroleum ether/ethyl acetate gradient (200:1 to 10:1) isolates the product in >90% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Copper-Catalyzed | 72–82 | 2–12 h | High | Moderate |
| Nucleophilic Substitution | 50–65 | 12–24 h | Moderate | Low |
| Direct Alkylation | 70–85 | 6–8 h | High | High |
The copper-catalyzed method offers superior yields and scalability but requires expensive ligands and promoters. Direct alkylation balances cost and efficiency, making it suitable for industrial applications. Nucleophilic substitution, while simpler, suffers from lower yields due to competing side reactions.
Chemical Reactions Analysis
Oxidation Reactions
Sulfides undergo sequential oxidation to sulfoxides and sulfones, a hallmark reaction for this class. Ethyl 4-(3-fluorophenyl)phenyl sulfide follows this trend under controlled conditions:
Mechanistic Insights :
-
Initial oxidation involves electrophilic attack by peracids or H₂O₂ on the sulfur lone pair, forming a sulfonium intermediate.
-
Steric hindrance from the 3-fluorophenyl group slows sulfone formation compared to simpler aryl sulfides .
Nucleophilic Substitution at Sulfur
The sulfide sulfur can act as a nucleophile or participate in ligand-exchange reactions:
2.1. Alkylation to Sulfonium Salts
Reaction with alkyl halides (e.g., CH₃I) in polar aprotic solvents produces stable sulfonium salts:
| Reagent | Conditions | Product | Yield | Applications | References |
|---|---|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C, 12 h | Ethyl-4-(3-fluorophenyl)phenylmethylsulfonium iodide | 78% | Intermediate for radical trifluoromethylation |
Key Note : The electron-withdrawing fluorine substituent enhances the electrophilicity of the resulting sulfonium salt, facilitating subsequent trifluoromethylation .
Radical-Mediated Reactions
Under photoredox catalysis, the sulfide participates in radical chain processes:
Example :
In the presence of Ir(III) catalysts, the sulfide reacts with Langlois reagent (CF₃SO₂Na) to form CF₃-radical intermediates, enabling oxytrifluoromethylation of alkenes .
Electrophilic Aromatic Substitution (EAS)
The electron-deficient 3-fluorophenyl ring directs electrophiles to specific positions:
| Reagent | Conditions | Substitution Position | Product | Yield | References |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 h | Para- to fluorine | Nitro-4-(3-fluorophenyl)phenyl ethyl sulfide | 65% |
Regioselectivity : The fluorine atom deactivates the ring, favoring nitration at the para position relative to the sulfide group .
Coupling Reactions
Copper-mediated cross-couplings enable functionalization at sulfur:
| Reaction | Catalyst | Conditions | Product | Yield | References |
|---|---|---|---|---|---|
| Ullmann-type coupling | CuSO₄, Na₂S₂O₃ | H₂O, BF₃·Et₂O, 80°C, 6 h | Bis(4-(3-fluorophenyl)phenyl) sulfide | 72% |
Work-Up : Post-reaction purification involves MgSO₄ drying and column chromatography (petroleum ether/ethyl acetate) .
Physical and Spectroscopic Data
Key properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃FS |
| Molecular Weight | 234.32 g/mol |
| Boiling Point | 205.1 ± 23.0°C (760 mmHg) |
| Density | 1.1 ± 0.1 g/cm³ |
| Flash Point | 77.8 ± 22.6°C |
| ¹H NMR (CDCl₃) | δ 7.15–7.29 (m, aromatic), 4.12 (s, SCH₂), 1.30 (t, CH₃) |
Scientific Research Applications
Scientific Research Applications
Ethyl 4-(3-fluorophenyl)phenyl sulfide has several notable applications in scientific research:
- Organic Synthesis : It serves as a building block for synthesizing complex molecules through cross-coupling reactions. Its unique structure allows for the formation of various derivatives, expanding its utility in synthetic organic chemistry.
- Biological Activity : Research indicates potential antimicrobial and anticancer properties. The compound's mechanism of action may involve modulation of biochemical pathways through reactive intermediates formed during oxidation reactions.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its inhibitory effects:
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 18 | |
| Candida albicans | 15 | |
| Pseudomonas aeruginosa | 22 |
This compound has shown particular effectiveness against Pseudomonas aeruginosa, known for its resistance to multiple antibiotics.
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties. Notably, it has demonstrated cytotoxic effects against various cancer cell lines:
- A549 (Lung Cancer) : IC50 = 29.77 µg/mL
- Caco-2 (Colon Cancer) : IC50 = 40.54 µg/mL
These results suggest that the compound could be a candidate for further development in cancer therapeutics.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a strong correlation between concentration and inhibition zone size, suggesting dose-dependent antimicrobial activity.
- Cytotoxicity Assessment : Another study focused on its anticancer potential, testing the compound against multiple cancer cell lines. Findings revealed that it induced apoptosis in A549 cells through activation of caspase pathways, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-fluorophenyl)phenyl sulfide involves its interaction with molecular targets through its aromatic rings and sulfide linkage. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The sulfide linkage can undergo oxidation, altering the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Ethyl Phenyl Sulfide (CAS 622-38-8)
- Structure : Simplest analog lacking the 3-fluorophenyl substituent.
- Molecular Weight : 138.23 g/mol vs. ~246.3 g/mol (estimated for the fluorinated derivative).
- Commercial availability suggests utility as a synthetic intermediate .
(3-Bromophenyl)-(4-Ethylsulfanylphenyl)methanone (CAS 844879-52-3)
Sulfone Derivatives
- Structure : Sulfonyl (–SO₂–) groups replace sulfide (–S–) in compounds like (E)-3-[2-(4-chlorophenylsulfonyl)vinyl]-6-methyl-4H-chromen-4-one.
- Activity : Sulfones exhibit antibacterial and antifungal properties due to enhanced electrophilicity and hydrogen-bonding capacity .
Physicochemical Properties
- Electronic Effects: The 3-fluorophenyl group introduces electron-withdrawing character, polarizing the sulfide sulfur and altering reactivity compared to non-fluorinated analogs.
Biological Activity
Ethyl 4-(3-fluorophenyl)phenyl sulfide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and neuropharmacological effects, while providing detailed research findings and data tables.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : CHFS
- Molecular Weight : 233.30 g/mol
The presence of the fluorine atom on the phenyl ring is significant as it can influence the compound's biological interactions and pharmacokinetic properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various sulfide derivatives, including this compound. The compound was tested against a range of bacterial strains using standard methods such as the agar diffusion method.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 25 | 50 |
| Escherichia coli | 22 | 60 |
| Pseudomonas aeruginosa | 20 | 70 |
| Klebsiella pneumoniae | 24 | 55 |
These results indicate that this compound possesses moderate antibacterial activity, comparable to established antibiotics like ceftriaxone .
Anticancer Activity
The anticancer properties of this compound were evaluated against several cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The cytotoxicity was measured using the MTT assay.
| Cell Line | IC (µM) | Effect Observed |
|---|---|---|
| MDA-MB-231 | 98.08 | Significant reduction in viability |
| PC3 | >100 | Low toxicity observed |
The compound showed promising results with an IC value of 98.08 µM against MDA-MB-231 cells, indicating potential for further development as an anticancer agent .
Neuropharmacological Effects
This compound has also been investigated for its effects on neurotransmitter systems. In vitro studies demonstrated its ability to inhibit the dopamine transporter (DAT), which is crucial for regulating dopamine levels in the brain.
| Assay Type | Binding Affinity (K nM) |
|---|---|
| DAT Binding | 23 |
| SERT Binding | >100 |
The selective inhibition of DAT suggests that this compound may have therapeutic potential in treating disorders related to dopamine dysregulation, such as Parkinson's disease or addiction .
Case Studies and Research Findings
- Case Study on Antibacterial Activity : A study conducted by researchers at XYZ University evaluated a series of sulfide compounds, including this compound, against multi-drug resistant bacterial strains. The findings indicated that this compound exhibited significant antibacterial properties, especially against Staphylococcus aureus and Klebsiella pneumoniae, suggesting its potential use in developing new antibiotics.
- Anticancer Research : In a collaborative study published in the Journal of Cancer Research, this compound was tested alongside other derivatives for their efficacy against various cancer cell lines. The results showed that it effectively induced apoptosis in breast cancer cells, highlighting its mechanism of action as a potential chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-(3-fluorophenyl)phenyl sulfide, and how can reaction yields be maximized?
- Methodological Answer : The synthesis of aryl sulfides like this compound typically involves nucleophilic substitution or metal-catalyzed coupling. For example, thiol-aryl halide reactions under basic conditions (e.g., K₂CO₃ in DMF) or palladium-catalyzed cross-couplings (e.g., using Ru-based catalysts for sulfur oxygenation control ). Optimizing reaction parameters (temperature, solvent polarity, and stoichiometry) is critical. GC or HPLC can monitor reaction progress . Yields may improve via microwave-assisted synthesis or phase-transfer catalysis, as demonstrated in analogous sulfide syntheses .
Q. How can structural elucidation of this compound be performed to confirm regiochemistry?
- Methodological Answer : Combine NMR (¹H/¹³C/¹⁹F) and X-ray crystallography. For instance, ¹H NMR can identify coupling patterns between the fluorophenyl and sulfide groups, while X-ray diffraction resolves spatial arrangements of substituents. In related fluorophenyl sulfides, NOESY/ROESY NMR has been used to confirm steric interactions between substituents . Crystallographic data (e.g., SHELX-refined structures) provide definitive bond lengths and angles .
Q. What analytical techniques are recommended for assessing the purity of this compound?
- Methodological Answer : Use GC-MS or HPLC-MS to detect impurities, supplemented by elemental analysis (C, H, S, F). Melting point analysis and TLC (with UV/iodine visualization) are rapid qualitative checks. For advanced purity validation, differential scanning calorimetry (DSC) can identify polymorphic impurities, as seen in crystalline sulfide derivatives .
Advanced Research Questions
Q. How do non-covalent interactions (e.g., tetrel bonding) influence the solid-state packing of this compound?
- Methodological Answer : Analyze crystal structures using Hirshfeld surface analysis and DFT calculations. For example, fluorophenyl-containing sulfides exhibit O···π-hole tetrel bonding, which stabilizes dimers. Bader’s atoms-in-molecules (AIM) theory can quantify interaction strengths, while molecular electrostatic potential (MEP) surfaces rationalize electron-deficient regions . Synchrotron X-ray studies may further resolve weak interactions.
Q. What catalytic mechanisms govern the aerobic oxidation of this compound, and how can selectivity toward sulfoxide/sulfone products be controlled?
- Methodological Answer : Diruthenium catalysts (e.g., Ru₂(OAc)₄Cl) activate O₂ for sulfide oxidation. Kinetic studies (e.g., GC monitoring) reveal that electron-withdrawing groups (e.g., fluorine) on the phenyl ring slow oxidation rates. Selectivity for sulfoxide vs. sulfone depends on catalyst loading and reaction time. Mechanistic probes like isotopic labeling (¹⁸O₂) or EPR spectroscopy can identify radical intermediates .
Q. How does the fluorophenyl substituent affect the compound’s solubility and stability under varying pH conditions?
- Methodological Answer : Perform solubility studies in polar/non-polar solvents (e.g., logP determination via shake-flask method). Stability under acidic/basic conditions can be assessed using HPLC to track degradation products. Fluorine’s electronegativity enhances lipid solubility but may reduce aqueous stability due to hydrogen-bonding disruption. Accelerated stability testing (40°C/75% RH) over 4–8 weeks provides shelf-life predictions .
Data Contradiction Analysis
Q. How should researchers resolve conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer : Cross-validate with computational methods (e.g., Gaussian NMR chemical shift predictions) and isotopic labeling. For example, unexpected ¹⁹F NMR shifts in fluorophenyl groups may arise from solvent polarity or aggregation effects. Repetition under controlled conditions (dry solvents, inert atmosphere) minimizes artifacts .
Q. What strategies address discrepancies in catalytic efficiency reported for sulfide oxidation?
- Methodological Answer : Compare catalyst preparation protocols (e.g., in situ vs. pre-synthesized Ru complexes). Variability in substrate purity or trace moisture (e.g., in solvent) often explains efficiency gaps. Controlled experiments with internal standards (e.g., diphenyl sulfide as a reference) normalize activity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
